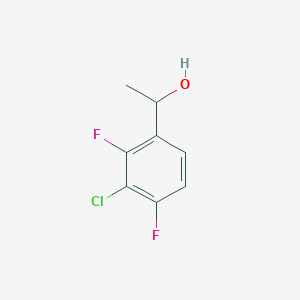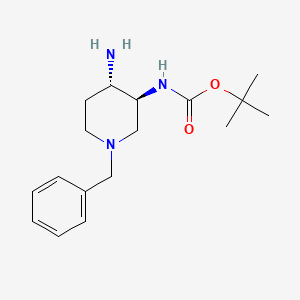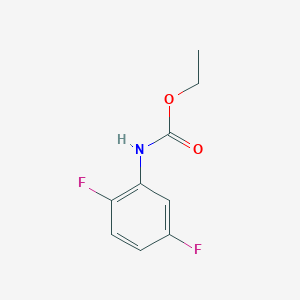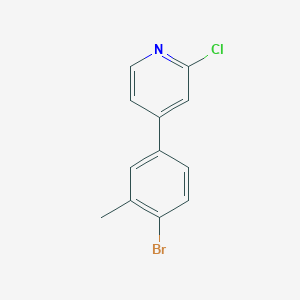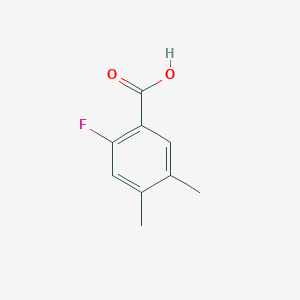![molecular formula C15H26O B14022185 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one CAS No. 2183576-99-8](/img/structure/B14022185.png)
2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclo[3.1.1]heptane ring system with multiple methyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one involves several steps. One common method is the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, producing the desired compound with high stereoselectivity . The structure is fully characterized by various spectroscopic techniques, including 1H- and 13C-NMR spectroscopy, 2D-COSY, and 2D-NOESY spectra .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrovinylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Myrtenal: Another bicyclic compound with an aldehyde functional group.
Uniqueness
2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
2183576-99-8 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]propan-1-one |
InChI |
InChI=1S/C15H26O/c1-9-11(13(16)14(2,3)4)7-10-8-12(9)15(10,5)6/h9-12H,7-8H2,1-6H3/t9-,10+,11+,12+/m0/s1 |
Clé InChI |
SZKFPONEWNZHQL-IRCOFANPSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)C(C)(C)C |
SMILES canonique |
CC1C(CC2CC1C2(C)C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




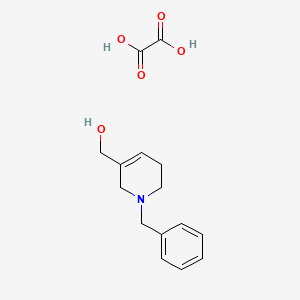
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
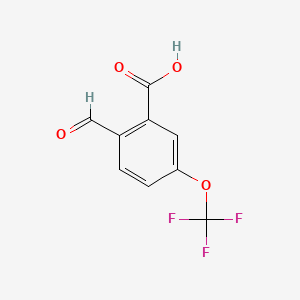
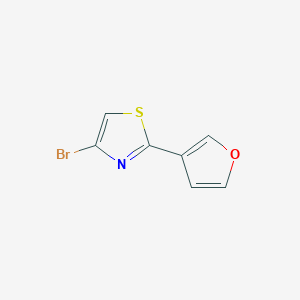
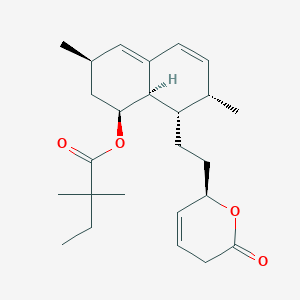
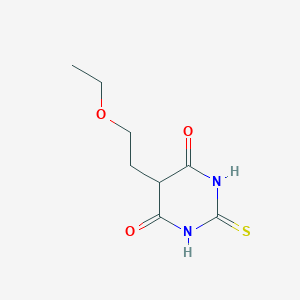
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
